molecular formula C12H24N2O4S B11716281 tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate

tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate

Cat. No.: B11716281
M. Wt: 292.40 g/mol
InChI Key: KMVMKPZNXJYXDO-UHFFFAOYSA-N
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Description

tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative featuring a methanesulfonamide (mesyl) group at the 2-position of the cyclohexyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[2-(methanesulfonamido)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVMKPZNXJYXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methanesulfonamidocyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methanesulfonamidocyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that compounds similar to tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in tumor cells.
    • Case Study : In vitro studies have shown that derivatives of carbamate compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, indicating potent anticancer activity .
  • Anti-inflammatory Properties
    • Research Findings : A series of related compounds have demonstrated promising anti-inflammatory effects in vivo. For instance, derivatives were tested using the carrageenan-induced rat paw edema model, showing inhibition rates between 39% to 54% compared to standard treatments like indomethacin .
    • Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
  • Neuroprotective Effects
    • Alzheimer's Disease Models : Compounds analogous to this compound have been evaluated for their protective activity against neurodegenerative diseases. In models of Alzheimer's disease, certain derivatives have shown moderate protective effects against amyloid-beta-induced toxicity in astrocytes .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerMCF-73.6
AnticancerHCT-11611.0
Anti-inflammatoryRat Paw Edema39%-54% inhibition
NeuroprotectionAstrocytes (Alzheimer's)Moderate effect

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as pyridine. This method allows for high yields and purity, making it suitable for further biological testing.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

  • Methanesulfonamide vs. Amine (CAS 1289385-02-9) : The mesyl group in the target compound increases acidity (pKa ~1-2 for sulfonamides vs. ~10 for amines), enhancing solubility in polar solvents. This contrasts with the primary amine in , which is more nucleophilic but requires protection for stability .

Ring System Variations

  • Bicyclo[2.2.2]octane () : The bicyclic system imposes conformational rigidity, favoring stereoselective synthesis. In contrast, the cyclohexyl ring in the target compound allows greater flexibility, which may broaden substrate compatibility in reactions .

Electronic and Steric Effects

  • Trifluoromethyl (CAS 1523530-57-5) : The electron-withdrawing CF₃ group in increases resistance to oxidative metabolism, a feature absent in the target compound. However, the mesyl group may confer similar stability via steric hindrance .

Biological Activity

Tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H24N2O4SC_{12}H_{24}N_{2}O_{4}S, and it features a tert-butyl group, a methanesulfonamide moiety, and a cyclohexyl structure. The presence of these functional groups contributes to its biological activity, particularly in modulating inflammatory responses and exhibiting cytotoxic effects against cancer cells.

1. Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of carbamate derivatives, including those similar to this compound. For instance, compounds with amide groups have shown enhanced selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In a study comparing various carbamate derivatives, compounds exhibited significant anti-inflammatory effects measured through carrageenan-induced rat paw edema models, with inhibition percentages ranging from 39% to 54% compared to standard NSAIDs like indomethacin .

2. Cytotoxic Activity

The potential cytotoxic effects of this compound have been explored in the context of cancer treatment. Compounds containing chloroethyl moieties, similar in structure to this carbamate, have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with multiple N-(2-chloroethyl) groups have been classified as promising alkylating agents, exhibiting potent anticancer activity .

Table 1: Summary of Biological Activities

Study Activity Evaluated Findings
Anti-inflammatoryCompounds showed 39-54% inhibition in edema models
CytotoxicitySignificant cytotoxic effects observed in cancer cell lines
Alkylating PotentialPromising anticancer agents identified with structural similarities

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes such as COX-2 and possibly the modulation of apoptotic pathways in cancer cells. The ability to selectively inhibit COX-2 while sparing COX-1 is particularly beneficial as it reduces gastrointestinal side effects commonly associated with traditional NSAIDs .

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